1-(Quinoxalin-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-quinoxalin-2-ylethanol |
InChI |
InChI=1S/C10H10N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-7,13H,1H3 |
InChI Key |
ITKXKFKCUFGLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
Functionalization Strategies and Advanced Derivative Synthesis
Introduction of Diverse Substituents on the Quinoxaline (B1680401) Ring
The quinoxaline nucleus is amenable to a variety of chemical modifications, allowing for the systematic introduction of a wide range of functional groups. These substitutions can be directed to either the pyrazine (B50134) or the benzene (B151609) portion of the bicyclic system, each offering unique opportunities for derivatization.
The C-2 and C-3 positions of the quinoxaline ring are particularly susceptible to nucleophilic substitution, especially when activated with leaving groups such as halogens. A common strategy for the synthesis of 2,3-disubstituted quinoxalines involves the use of 2,3-dichloroquinoxaline (B139996) (2,3-DCQ) as a versatile intermediate. nih.gov This precursor can react with a variety of sulfur and nitrogen nucleophiles to yield symmetrically or asymmetrically substituted quinoxaline derivatives. nih.gov
For instance, the reaction of 2,3-DCQ with sulfur nucleophiles can introduce thioether functionalities, while reactions with amines can lead to the formation of amino-substituted quinoxalines. nih.gov A more convenient method for creating asymmetrically substituted derivatives involves a stepwise substitution of the chlorine atoms on 2,3-DCQ. By controlling the reaction conditions, it is possible to selectively replace one chlorine atom with a nucleophile, such as 4-chloroaniline, thiophenol, or hydrazine, to produce 2-substituted-3-chloroquinoxalines. nih.gov These monosubstituted intermediates can then undergo a second nucleophilic substitution with a different nucleophile to afford asymmetrically 2,3-disubstituted quinoxalines.
The synthesis of 2,3-bifunctionalized quinoxalines can also be achieved through the condensation of 1,6-disubstituted-hexan-1,3,4,6-tetraones with o-phenylenediamine (B120857) and its derivatives. nih.gov This method provides a direct route to quinoxalines bearing two ketonic arms at the C-2 and C-3 positions. nih.gov
| Starting Material | Reagent | Product | Reaction Type |
| 2,3-Dichloroquinoxaline | Sulfur or Nitrogen Nucleophiles | Symmetrically 2,3-disubstituted quinoxalines | Nucleophilic Substitution |
| 2,3-Dichloroquinoxaline | 4-Chloroaniline, Thiophenol, Hydrazine | Asymmetrically 2,3-disubstituted quinoxalines | Stepwise Nucleophilic Substitution |
| 1,6-Disubstituted-hexan-1,3,4,6-tetraones | o-Phenylenediamine derivatives | 2,3-Bifunctionalized quinoxalines with ketonic arms | Condensation |
Functionalization of the benzene portion of the quinoxaline ring has been effectively achieved through direct C-H arylation reactions. This modern synthetic strategy allows for the formation of C-C bonds directly on the aromatic ring without the need for pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation of pyrrolo[1,2-a]quinoxalines with aryl iodides has been demonstrated as a selective method to produce 1-arylated and 1,3-diarylated pyrrolo[1,2-a]quinoxalines in good yields. rsc.orgresearchgate.net This approach is noted for its broad substrate scope and tolerance of various functional groups. rsc.orgresearchgate.net
Similarly, photoredox-catalyzed direct arylation of quinoxalin-2-(1H)-ones using diaryliodonium triflates offers an efficient route to a wide variety of 3-arylquinoxalin-2-(1H)-ones. nih.gov This method is attractive due to its operational simplicity and mild reaction conditions. nih.gov Furthermore, a transition-metal-free direct C-H arylation of quinoxalin-2(1H)-ones with diaryliodonium salts has been developed, providing another avenue for the synthesis of 3-arylquinoxalin-2(1H)-ones under mild conditions. acs.org These direct arylation methods provide powerful tools for modifying the benzene moiety of the quinoxaline scaffold.
| Quinoxaline Derivative | Arylation Reagent | Catalyst/Conditions | Product |
| Pyrrolo[1,2-a]quinoxalines | Aryl iodides | Palladium catalyst | 1-Arylated and 1,3-diarylated pyrrolo[1,2-a]quinoxalines |
| Quinoxalin-2-(1H)-ones | Diaryliodonium triflates | Photoredox catalyst, visible light | 3-Arylquinoxalin-2-(1H)-ones |
| Quinoxalin-2(1H)-ones | Diaryliodonium tetrafluoroborates | Transition-metal-free, room temperature | 3-Arylquinoxalin-2(1H)-ones |
Synthesis of Hybrid and Conjugated Quinoxaline Architectures
The development of hybrid molecules that incorporate the quinoxaline scaffold with other heterocyclic systems is a promising strategy for creating novel compounds with unique properties. This molecular hybridization can lead to synergistic effects and the discovery of new functionalities.
The synthesis of novel quinoxaline-thiazole hybrids has been achieved through several synthetic routes. One approach involves the reaction of bis(α-haloketones) with corresponding thiosemicarbazones in refluxing ethanol (B145695) with a catalytic amount of triethylamine. nih.govacs.org This method allows for the creation of bis-thiazoles linked to a quinoxaline core. nih.govacs.org An alternative strategy involves reacting bis(thiosemicarbazone) with α-haloketones under similar conditions to produce isomeric bis(thiazoles). nih.govacs.org
Another method for constructing thiazole-fused quinoxalines involves the reaction of dichloro-quinoxaline derivatives with 2-(propan-2-ylidene)hydrazine-1-carbothioamide in dioxane at elevated temperatures. rsc.org This leads to the formation of thiazolo[4,5-b]quinoxaline derivatives. rsc.org The synthesis of thiophenyl thiazole-based quinoxaline derivatives has also been reported through a base-catalyzed condensation reaction between a 6-substituted 2,3-dichloroquinoxaline and 4-(thiophen-2-yl)thiazol-2-amine, followed by reaction with various aromatic amines. researchgate.net
| Synthetic Strategy | Reactants | Product |
| Condensation | bis(α-haloketones) and thiosemicarbazones | Bis-thiazoles linked to quinoxaline |
| Condensation | bis(thiosemicarbazone) and α-haloketones | Isomeric bis-thiazoles linked to quinoxaline |
| Cyclization | Dichloro-quinoxaline and 2-(propan-2-ylidene)hydrazine-1-carbothioamide | Thiazolo[4,5-b]quinoxaline derivatives |
| Condensation/Substitution | 6-substituted 2,3-dichloroquinoxaline, 4-(thiophen-2-yl)thiazol-2-amine, and aromatic amines | Thiophenyl thiazole based quinoxaline derivatives |
The synthesis of quinoxaline derivatives incorporating pyrazole (B372694) moieties has been reported, leading to the creation of novel hybrid structures. arabjchem.orgresearchgate.netjohnshopkins.edu One synthetic approach involves the initial preparation of a 3-(hydrazinyl)quinoxalin-2(1H)-one derivative. arabjchem.org This intermediate can then be reacted with various substituted aromatic aldehydes or ketones in the presence of an acid catalyst to form hydrazone-linked quinoxalin-2(1H)-ones. arabjchem.org These hydrazones can serve as precursors for the construction of pyrazole rings.
For instance, new quinolinone-pyrazoline hybrids have been synthesized via an aldol condensation reaction to form quinolinone-chalcone compounds, which are then chemically modified to create pyrazoline analogues. nih.gov While this example involves a quinolinone core, a similar strategy could be envisioned for quinoxaline-based chalcones.
The synthesis of molecules containing both quinoxaline and quinoxalinone moieties can be achieved through various coupling and transformation reactions. Quinoxalin-2-one can react with ethyl acetoacetate in trifluoroacetic acid to form 3-(2-oxopropylideno)-3,4-dihydroquinoxaline-2-one. urfu.ru This product can then undergo a C-C coupling reaction with another molecule of quinoxalin-2-one to yield a dimeric structure, 3-(3-oxo-3,4-dihydroquinoxaline-2-(1H)-ylidene)methylquinoxaline-2-(1H)-one. urfu.ru
Furthermore, visible-light-driven transformations of quinoxalin-2(1H)-ones using hydrogen peroxide as a green oxidant can lead to the formation of quinoxaline-2,3(1H,4H)-diones, providing a route to quinoxalinone structures from quinoxaline precursors. rsc.org These diones could then potentially be coupled with other quinoxaline derivatives to form more complex architectures.
Late-Stage Functionalization
Late-stage functionalization (LSF) has emerged as a critical strategy in medicinal chemistry and materials science, allowing for the direct modification of complex molecules at a late point in their synthesis. nih.gov This approach is particularly valuable for creating analogues of biologically active compounds for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov For the quinoxaline scaffold, a core component in many pharmaceuticals, LSF through direct C–H functionalization offers an efficient pathway to introduce diverse functional groups, thereby modulating their physicochemical and biological properties. researchgate.netthieme-connect.dersc.org
C-H Functionalization Strategies
Direct C–H functionalization of the quinoxaline core, particularly the related quinoxalin-2(1H)-one derivatives, is a highly effective method for synthesizing a wide array of derivatives. nih.govmdpi.com This approach avoids the pre-functionalization of substrates, making it a more step- and atom-economical process. thieme-connect.dersc.org Research has largely focused on the C3 position of quinoxalin-2(1H)-ones, which is amenable to various transformations including arylation, alkylation, and acylation. mdpi.comrsc.org
Recent advancements have utilized multi-component reactions under various catalytic conditions to achieve C-H functionalization. nih.gov For instance, visible-light-induced photocatalysis has been successfully employed for the three-component reaction of quinoxalin-2(1H)-ones, alkenes, and sodium trifluoromethanesulfinate (CF₃SO₂Na), leading to 3-trifluoroalkylated quinoxalin-2(1H)-ones at room temperature. nih.gov Similarly, transition metal-free protocols have been developed for C3-arylation using arylhydrazines or aryl boronic acids with potassium persulfate (K₂S₂O₈) as an oxidant. researchgate.net These methods often proceed through a radical coupling mechanism at the C3 position. researchgate.net
Heterogeneous catalysis also presents an environmentally friendly and sustainable approach to C–H functionalization, with catalysts that can be easily recovered and reused. mdpi.com For example, graphitic carbon nitride (g-C₃N₄) has been used as a photocatalyst for the hydroxyalkylation of quinoxalin-2(1H)-ones under visible light with air as the oxidant. mdpi.com
Table 1: Examples of C-H Functionalization Reactions of Quinoxalin-2(1H)-ones
| Reaction Type | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Trifluoroalkylation | Alkenes, CF₃SO₂Na / Visible Light | Three-component reaction at room temperature. | nih.gov |
| Arylation | Arylhydrazines, K₂S₂O₈ | Metal-free and photocatalyst-free conditions. | researchgate.net |
| Hydroxyalkylation | Potassium-modified carbon nitride (K-CN) / Visible Light, Air | Heterogeneous catalysis with a recyclable catalyst. | mdpi.com |
| Alkylation | Alkenes, NaBD₄ / Fe(III) | Three-component reaction for deuterated derivatives. | nih.gov |
Difluoromethylation of Quinoxalinones
The introduction of a difluoromethyl (CF₂H) group into bioactive molecules is a widely used strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and cell membrane permeability. nih.gov Consequently, the direct difluoromethylation of quinoxalin-2(1H)-ones has garnered significant interest. nih.gov
Visible-light-mediated photoredox catalysis has proven to be a practical and efficient method for the C3-difluoromethylation of quinoxalin-2(1H)-ones. nih.gov In one approach, an S-(difluoromethyl)sulfonium salt serves as the difluoromethyl radical source in the presence of a photocatalyst under visible light irradiation. nih.gov This method demonstrates broad substrate scope and good functional group tolerance, providing access to a variety of 3-CF₂H-quinoxalin-2-ones in moderate to good yields. nih.gov
Another novel photochemical approach achieves the difluoromethylation of quinoxalin-2(1H)-ones under catalyst-free conditions. nih.gov This method utilizes difluoroacetic anhydride and pyridine N-oxide, offering a green and mild protocol for preparing these valuable compounds. nih.gov Research has also explored the use of [bis(difluoroacetoxy)iodo]benzene under catalyst-free visible light conditions to achieve direct C-H difluoromethylation. researchgate.net These radical-based processes highlight the growing toolkit available for incorporating the valuable CF₂H moiety into the quinoxaline scaffold. nih.govresearchgate.net
Table 2: Selected Methods for Difluoromethylation of Quinoxalin-2(1H)-ones
| Difluoromethyl Source | Conditions | Key Features | Reference |
|---|---|---|---|
| S-(difluoromethyl)sulfonium salt | Photocatalyst (3 mol%), Visible Light, Room Temperature | Broad substrate scope and good functional group tolerance. | nih.gov |
| Difluoroacetic anhydride and Pyridine N-oxide | Photochemical, Catalyst-free | Green and mild reaction conditions. | nih.gov |
| [Bis(difluoroacetoxy)iodo]benzene | Visible Light, Catalyst-free | Direct C-H difluoromethylation via a radical process. | researchgate.net |
Advanced Spectroscopic and Computational Analysis in Quinoxaline Research
Quantum Chemical Calculations (Density Functional Theory - DFT)
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and delocalization of electron density within a molecule. It provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and bonding/antibonding orbitals. For a quinoxaline (B1680401) derivative, NBO analysis would typically reveal insights into the hybridization of atoms, the nature of the bonds within the quinoxaline ring system, and the interactions between the quinoxaline core and its substituents.
However, no specific NBO analysis studies have been published for 1-(Quinoxalin-2-yl)ethan-1-ol. Research on other quinoxalin-2(1H)-one derivatives has utilized NBO analysis to understand electronic properties and molecular structure, but this data cannot be extrapolated to the target compound. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are powerful tools for investigating the behavior of molecules at an atomic level. These computational methods are widely applied to quinoxaline derivatives to explore their biological activity and material properties.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). f1000research.com This method is crucial in drug discovery for estimating the binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic contacts. Numerous quinoxaline derivatives have been the subject of docking studies to explore their potential as anticancer, antimicrobial, or enzyme inhibitors. nih.govresearchgate.netresearchgate.netnih.gov These studies provide valuable insights into how the quinoxaline core interacts with biological targets. However, a search of the literature reveals no specific molecular docking studies performed on this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. nih.govresearchgate.net For a ligand-receptor complex, MD simulations can assess the stability of the docked pose and provide a more profound understanding of the binding thermodynamics. nih.gov While MD simulations have been employed to study the stability and interactions of various biologically active quinoxaline derivatives, no such simulations have been reported for this compound. nih.gov
Monte Carlo Simulations for Adsorption Behavior
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are often used to study the adsorption of molecules onto surfaces. nih.govbeilstein-journals.org For instance, these simulations have been used to investigate how different quinoxaline derivatives adsorb onto metal surfaces, a process relevant to corrosion inhibition. elsevierpure.com This research helps elucidate the orientation and interaction energy of the inhibitors with the surface. There are, however, no published Monte Carlo simulation studies focusing on the adsorption behavior of this compound.
Intermolecular Interactions and Crystal Packing Analysis
The analysis of intermolecular interactions and crystal packing requires experimental data from single-crystal X-ray diffraction. This analysis reveals how molecules are arranged in the solid state and identifies the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern the crystal structure. nih.gov This information is fundamental to understanding the physical properties of a compound.
A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no deposited crystal structure for this compound. cam.ac.ukcam.ac.ukresearchgate.net Without this foundational data, a detailed analysis of its crystal packing and specific intermolecular interactions is not possible.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting three-dimensional surface provides a rich map of intermolecular contacts, with the surface colored according to various properties, such as normalized contact distance (dnorm), to highlight the nature and strength of these interactions.
In the case of quinoxaline derivatives, the fingerprint plots often reveal the prevalence of H···H, C···H/H···C, and N···H/H···N contacts. For instance, a study on a similar quinoxaline derivative showed that H···H interactions constituted the largest contribution to the total Hirshfeld surface area, indicating the significance of van der Waals forces in the crystal packing. nih.gov The presence of nitrogen atoms in the quinoxaline ring often leads to the formation of C—H···N hydrogen bonds, which are visible on the dnorm surface and as distinct wings on the fingerprint plot. nih.gov
Below is a hypothetical data table summarizing the percentage contributions of the most significant intermolecular contacts for a compound structurally similar to this compound, based on published data for related quinoxaline structures. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H/H···C | 28.6 |
| O···H/H···O | 15.8 |
| N···H/H···N | 8.5 |
| C···C | 1.9 |
3D Energy Framework Analysis
Building upon the insights from Hirshfeld surface analysis, 3D energy framework analysis provides a quantitative measure of the intermolecular interaction energies within a crystal. This computational method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its nearest neighbors. These energies are then used to construct a visual framework that illustrates the strength and topology of the interaction energies within the crystal lattice.
The energy frameworks are typically represented by cylinders connecting the centroids of interacting molecules, where the radius of the cylinder is proportional to the strength of the interaction energy. This visualization provides an intuitive understanding of the packing arrangement and the dominant forces holding the crystal together.
For quinoxaline derivatives, energy framework analysis can reveal the relative contributions of different energy components to the total interaction energy. For example, in many organic crystals, dispersion forces are the most significant attractive interactions. desy.demdpi.com A study on a pyrrolo[1,2-a] quinoxaline derivative revealed that dispersion energy was predominant over other interaction energies, playing a key role in the crystal packing. nih.gov
The total interaction energy is a sum of the different energy components, and a negative value indicates a stabilizing interaction. By analyzing the individual energy components, researchers can gain a deeper understanding of the nature of the intermolecular forces. For instance, the electrostatic component is crucial in systems with significant charge separation or hydrogen bonding, while the dispersion component is dominant in systems with large, polarizable atoms or extensive π-systems.
A hypothetical breakdown of the interaction energies for a molecule like this compound, based on data for a related quinoxaline compound, is presented in the table below. nih.gov
| Energy Component | Energy (kJ/mol) |
|---|---|
| Electrostatic | -55.8 |
| Polarization | -28.4 |
| Dispersion | -185.3 |
| Repulsion | 95.2 |
| Total Energy | -174.3 |
This analysis highlights the significant contribution of dispersion forces to the stability of the crystal structure, a common feature in aromatic heterocyclic compounds. The visualization of these energy frameworks provides a powerful tool for understanding the structure-property relationships in quinoxaline-based materials.
Structure Property Relationships and Mechanistic Insights
Correlation Between Molecular Structure and Electronic Properties
The electronic properties of 1-(Quinoxalin-2-yl)ethan-1-ol are intrinsically linked to its molecular structure, which features a quinoxaline (B1680401) ring system. This heterocyclic framework, composed of fused benzene (B151609) and pyrazine (B50134) rings, is known to create a unique electronic environment. The nitrogen atoms within the pyrazine ring are electron-withdrawing, which influences the electron density distribution across the entire molecule. jmaterenvironsci.com This electron-accepting nature of the quinoxaline core can lead to a highly extended π-electron system. jmaterenvironsci.com
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of quinoxaline derivatives. These calculations help in understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. jmaterenvironsci.com The energy gap between HOMO and LUMO is a critical parameter that affects the molecule's reactivity and optical properties. For instance, in related quinoxalin-2(1H)-one based dyes, modifying the electron-donor and acceptor groups conjugated to the quinoxaline core has been shown to tune these energy levels, thereby influencing their light-harvesting efficiency in dye-sensitized solar cells. jmaterenvironsci.com
Investigation of Reaction Mechanisms and Pathways
The chemical reactivity of this compound and its derivatives is diverse, encompassing a range of reaction types. The quinoxaline moiety itself can undergo several transformations. For example, the nitrogen atoms in the pyrazine ring can be oxidized to form di-N-oxides. researchgate.net Additionally, the quinoxaline ring can participate in substitution reactions.
The hydroxyl group of the ethan-1-ol side chain is a key functional group that dictates many of the compound's reactions. It can be oxidized to the corresponding ketone, 1-(quinoxalin-2-yl)ethan-1-one. Conversely, the ketone can be reduced to form the alcohol, a reaction that can be achieved with high enantioselectivity using biocatalysts like Daucus carota. researchgate.net
The synthesis of the quinoxaline ring system itself typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comsapub.org For instance, the reaction of o-phenylenediamine with glyoxal (B1671930) yields the parent quinoxaline. sapub.org Modifications to the quinoxaline core, such as nitration, can be achieved using reagents like fuming nitric acid in glacial acetic acid.
Mechanistic studies on related quinoxaline derivatives have provided insights into their reactivity. For example, the reaction of 2,3-dichloroquinoxaline (B139996) with sulfonamides proceeds via nucleophilic aromatic substitution. Furthermore, radical reactions, such as C–H bond activation, have been observed in quinoxalin-2(1H)-ones, leading to functionalization at the C3-position. The study of reaction mechanisms is crucial for optimizing synthetic routes and understanding the formation of byproducts.
Structure-Activity Relationship (SAR) Studies in Chemical Contexts
Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of this compound and its analogs influences their chemical and physical properties. These studies involve systematic modifications of the molecular structure and observing the resulting changes in reactivity, stability, or other properties.
For quinoxaline derivatives, SAR studies have revealed that substituents at various positions on the quinoxaline ring significantly impact their properties. For example, in the context of corrosion inhibition, the nature of substituents on the quinoxaline nucleus has been shown to affect the inhibition efficiency. acs.org The introduction of different carbonyl substituents on a common quinoxalin-6-yl pyrazole (B372694) core resulted in varied corrosion inhibition performance, highlighting the importance of the substituent's electronic and steric effects. acs.org
In a broader chemical context, SAR analysis of quinoxalin-2(1H)-one derivatives has shown that introducing a hydrogen-bond acceptor, such as an ester or amide group, at the C-3 position can be beneficial for certain activities. nih.gov The electronic properties of substituents on a phenyl ring attached to the quinoxaline system have also been found to be critical, with strong electron-withdrawing groups sometimes leading to a loss of activity. nih.gov
Impact of Substituent Effects on Chemical Reactivity and Stability
The electronic and steric nature of substituents on the quinoxaline ring system of this compound can profoundly influence its chemical reactivity and stability. Electron-donating groups can increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, which can enhance reactivity towards nucleophiles.
For example, the presence of a bromine atom, an electron-withdrawing group, on the quinoxaline ring can enhance the reactivity in electrophilic substitution reactions compared to alkyl-substituted analogs. The bromine atom can also serve as a leaving group in nucleophilic aromatic substitution reactions.
In the context of dye-sensitized solar cells, the variation of electron-donor groups attached to a quinoxalin-2(1H)-one core has been shown to systematically tune the electronic and optical properties of the dyes. jmaterenvironsci.com This demonstrates the direct impact of substituent effects on the molecule's light-harvesting capabilities. jmaterenvironsci.com The stability of the molecule can also be affected by substituents. For instance, bulky groups may provide steric hindrance, protecting certain parts of the molecule from reacting.
Conformational Analysis and its Influence on Molecular Interactions
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotation around the C-C bond of the ethanol (B145695) side chain and the bond connecting the side chain to the quinoxaline ring can lead to various conformers.
The relative stability of these conformers is determined by factors such as torsional strain and steric hindrance. libretexts.org Staggered conformations, where the substituents are spread out, are generally more stable and have lower energy than eclipsed conformations, where they are closer together. libretexts.org
The preferred conformation of the molecule can significantly influence its intermolecular interactions. For example, the orientation of the hydroxyl group will affect its ability to form hydrogen bonds with other molecules or with a surface. In related systems like ethane-1,2-diol, intramolecular hydrogen bonding between the two hydroxyl groups favors a gauche conformation in the liquid state. grafiati.com Similarly, the spatial arrangement of the quinoxaline ring and the ethanol side chain in this compound will impact how it interacts with other molecules, which is crucial for its behavior in solution and in biological systems.
Adsorption Mechanism Studies on Surfaces
The study of how this compound and its derivatives adsorb onto surfaces is particularly relevant for applications such as corrosion inhibition. Quinoxaline derivatives have been investigated as effective corrosion inhibitors for metals like steel in acidic environments. acs.orgresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. acs.orgresearchgate.net
The adsorption mechanism can involve both physisorption and chemisorption. Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (like nitrogen and oxygen in the quinoxaline and hydroxyl groups) and the vacant d-orbitals of the metal atoms. hanyang.ac.kr
Studies on quinoxaline derivatives as corrosion inhibitors have shown that their adsorption often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.nethanyang.ac.kr The efficiency of the inhibitor is dependent on its concentration, with higher concentrations leading to greater surface coverage and better protection. researchgate.net
Theoretical calculations, such as quantum chemical calculations and molecular dynamics simulations, are often employed to understand the adsorption process at a molecular level. acs.orgbohrium.com These studies can predict the most stable adsorption configuration and calculate the adsorption energy, providing insights that complement experimental findings. acs.org For instance, quantum chemical calculations for some quinoxalin-6-yl derivatives showed that the inhibitors tend to be protonated in acidic solutions, which influences their interaction with the metal surface. acs.org
Applications of Quinoxaline Derivatives in Advanced Chemical Research Excluding Prohibited Elements
Catalytic Applications
The inherent electronic and structural features of the quinoxaline (B1680401) moiety have been harnessed to create sophisticated catalytic systems for a range of chemical transformations.
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Quinoxaline derivatives have played a significant role in the advancement of asymmetric catalysis, primarily through their incorporation into chiral ligands and catalysts that facilitate stereoselective reactions.
One of the most prominent applications is in asymmetric hydrogenation. Chiral phosphine (B1218219) ligands containing a quinoxaline framework have been developed and shown to be highly effective. For instance, the ligand known as QuinoxP, a P-chiral phosphine, is noted for its air stability, a significant advantage over many other sensitive phosphine ligands. sigmaaldrich.com Rhodium complexes of QuinoxP have demonstrated exceptional enantioselectivity (96% to 99.9% ee) in the asymmetric hydrogenation of various prochiral amino acid and amine substrates under mild conditions. sigmaaldrich.com
Iridium-catalyzed asymmetric hydrogenation has also been successfully applied to quinoxaline substrates themselves to produce chiral 1,2,3,4-tetrahydroquinoxalines. rsc.org Using chiral iridium complexes with diphosphine ligands like (R)-MeO-BIPHEP, high yields and enantiomeric excesses of up to 96% have been achieved in the hydrogenation of 2-substituted quinolines. ajchem-b.com The enantioselective hydrogenation of 2,3-disubstituted quinoxalines using a chiral borane (B79455) catalyst has yielded optically active cis-2,3-disubstituted 1,2,3,4-tetrahydroquinoxalines with high diastereomeric ratios and enantiomeric excesses up to 96%. rsc.org
Furthermore, quinoxaline derivatives have been utilized in asymmetric Mannich reactions. The dihydroquinoxalinone skeleton, present in many biologically active compounds, has been synthesized with high enantioselectivity. mdpi.com For example, the reaction of dihydroquinoxalinones with ketones, catalyzed by the chiral organocatalyst L-proline, has produced chiral quinoxaline junctions in high yields (up to 94%) and with excellent enantioselectivities (up to 99% ee). mdpi.com
Table 1: Examples of Quinoxaline Derivatives in Asymmetric Catalysis
| Catalyst/Ligand System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh-QuinoxP* | Asymmetric Hydrogenation | Prochiral amino acids/amines | 96-99.9% | sigmaaldrich.com |
| Ir-DIFLUORPHOS | Asymmetric Hydrogenation | 2-Substituted quinoxaline | High | ajchem-b.com |
| Chiral Borane | Asymmetric Hydrogenation | 2,3-Disubstituted quinoxalines | up to 96% | rsc.org |
While quinoxaline derivatives are frequently the target of nucleophilic attack or are synthesized via organocatalytic methods, their direct application as nucleophilic organocatalysts is a more specialized area. rsc.orgmdpi.comresearchgate.net The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline structure are generally electron-withdrawing, which makes the quinoxaline nucleus itself electrophilic.
However, the functionalization of the quinoxaline scaffold can introduce nucleophilic sites. For example, the introduction of an amine group, as in (Quinoxalin-2-yloxy)methanamine, provides a nucleophilic center that can participate in subsequent reactions. ajchem-b.com Research has demonstrated efficient organocatalytic approaches for the synthesis of quinoxaline derivatives themselves. For instance, nitrilotris(methylenephosphonic acid) has been used as an organocatalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds to form quinoxalines in high yields. rsc.org Similarly, camphor (B46023) sulfonic acid has been employed as an organocatalyst for the synthesis of various quinoxaline derivatives. rsc.org
The primary role of quinoxalines in this context is often as a substrate for nucleophilic substitution or as a key structural component in the synthesis of more complex molecules, rather than acting as the primary nucleophilic catalyst itself. mdpi.com
Materials Science Applications
The planar, aromatic, and electron-deficient nature of the quinoxaline core makes it an excellent building block for functional organic materials with applications in electronics and photonics.
Quinoxaline derivatives are increasingly being investigated for their potential as electron-transporting materials (ETMs) in various optoelectronic devices. beilstein-journals.org Their high electron affinity, good thermal stability, and high glass transition temperatures make them suitable for these applications. researchgate.net
In the field of Organic Light-Emitting Diodes (OLEDs), quinoxaline-based materials have been utilized as both electron transporters and emitters. beilstein-journals.org The introduction of bulky and rigid aromatic groups, such as pyrene (B120774) and carbazole (B46965), to the quinoxaline structure can enhance the glass transition temperature of the resulting materials. acs.org By functionalizing the quinoxaline core, it is possible to tune the photophysical and thermal properties while maintaining the desired energy levels for efficient device performance. acs.org For example, bipolar host materials for phosphorescent OLEDs (PhOLEDs) have been developed by combining electron-donating carbazole units with electron-accepting quinoxaline units, creating twisted structures with good bipolar characteristics. chemrxiv.org
Furthermore, polyquinoxalines are valued in optoelectronic research due to their high glass transition temperatures and low refractive indices, which can lead to high external quantum efficiencies in OLEDs. researchgate.net The electron-deficient nature of the quinoxaline ring allows for effective tuning of the band gap and energy levels, which is also beneficial for photovoltaic applications. researchgate.net
The highly conjugated and planar structure of quinoxaline derivatives often imparts them with fluorescent properties, making them attractive for the development of new dyes and fluorescent probes. researchgate.netmdpi.com The emission properties can be finely tuned by introducing different substituents onto the quinoxaline core.
For instance, the introduction of electron-donating groups can modulate the fluorescence quantum efficiency, although the photoluminescence can be sensitive to the polarity of the solvent. acs.org Researchers have synthesized new quinoxaline-based fluorescent dyes by condensing substituted o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netmdpi.com The resulting dyes have been explored for various applications, including as indicators for detecting volatile amines in food spoilage, where they exhibit color changes upon exposure. mdpi.com
The synthesis of 2-(alkyl and aryl)thiazolo[4,5-b]quinoxaline derivatives has yielded compounds with fluorescent properties that have been tested as dyes for polyester (B1180765) fibers. oup.com The modification of the quinoxaline skeleton, for example by converting it to a quinoxaline derivative with an additional nitrogen atom, can shift the fluorescence band to longer wavelengths. mdpi.com These materials are being explored for applications such as fluorescent brighteners and in the dye industry. oup.com
Table 2: Photophysical Properties of Selected Quinoxaline Derivatives
| Derivative Type | Key Feature | Application | Reference |
|---|---|---|---|
| Chromophore-labeled quinoxalines | Tunable photophysical and thermal properties | Electroluminescent materials | acs.org |
| Cinnamil- and quinoxaline-based dyes | Halochromism | pH indicators for volatile amines | mdpi.com |
| Thiazolo[4,5-b]quinoxalines | Fluorescence | Dyes for polyester fiber | oup.com |
Quinoxaline derivatives have been extensively studied as organic sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comrsc.orghep.com.cncase.eduresearchgate.net The typical molecular design for these sensitizers is a donor-π-acceptor (D-π-A) structure, where the quinoxaline moiety can act as a strong electron-accepting unit (acceptor) or as part of the π-conjugated bridge. case.eduresearchgate.net
The strong electron-withdrawing nature of the quinoxaline unit, stemming from its two symmetric unsaturated nitrogen atoms, makes it an attractive component for facilitating intramolecular charge transfer (ICT) upon photoexcitation, a crucial step in the operation of DSSCs. case.edu Various quinoxaline-based sensitizers have been synthesized and tested, demonstrating promising power conversion efficiencies. For example, novel organic sensitizers with a D-A-π-A configuration, where the quinoxaline unit acts as an additional acceptor, have been developed. case.edu
The introduction of fluorine atoms into the quinoxaline moiety, creating 6,7-difluoroquinoxaline (B3116332) derivatives, can enhance the electron-withdrawing ability, leading to a narrower energy band gap and a bathochromic shift in the absorption spectrum. rsc.org This molecular engineering has resulted in quasi-solid-state DSSCs with improved power conversion efficiencies. rsc.org Researchers have also developed quinoxaline-based dyes with a dual donor-dual acceptor (DD-π-AA) motif, which exhibit broad absorption spectra extending into the near-infrared region, allowing for more efficient light harvesting. mdpi.com
The performance of these sensitizers is highly dependent on their molecular structure, including the nature of the donor and acceptor groups and their relative orientation. hep.com.cncase.edu For instance, the way the donor unit is linked to the quinoxaline core (e.g., vertically or horizontally) can significantly impact the electronic and photovoltaic properties of the resulting DSSC. case.edu
Table 3: Performance of Quinoxaline-Based Dye-Sensitized Solar Cells
| Sensitizer Name/Type | Key Structural Feature | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| RC-22 | Horizontal conjugation (D-A-π-A) | 5.56% | case.eduresearchgate.net |
| FNE56 | 6,7-difluoroquinoxaline moiety | 8.2% (quasi-solid-state) | rsc.org |
| LI-44 | Quinoxaline as auxiliary acceptor | 6.10% | hep.com.cn |
Advanced Materials Science: Corrosion Inhibition Studies of Quinoxaline Derivatives
Quinoxaline and its derivatives have emerged as a significant class of organic compounds in the field of materials science, particularly for their role as effective corrosion inhibitors for various metals and alloys in aggressive acidic environments. Their efficacy is largely attributed to the presence of nitrogen atoms, aromatic rings, and the potential for various functional group substitutions, which facilitate their adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This section delves into the scientific investigations of the corrosion inhibition properties of quinoxaline derivatives, with a focus on the advanced techniques used to elucidate their protective mechanisms. While direct studies on 1-(Quinoxalin-2-yl)ethan-1-ol are not extensively documented in publicly available research, the following sections will draw upon findings from closely related quinoxaline derivatives to illustrate the methodologies and typical results obtained in this area of research.
Electrochemical Study Techniques (e.g., Potentiodynamic Polarization, EIS)
Electrochemical methods are paramount in evaluating the performance and mechanism of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two of the most powerful and commonly employed techniques in this domain.
Potentiodynamic Polarization (PDP)
PDP studies provide valuable insights into the kinetics of anodic and cathodic reactions occurring on a metal's surface. By polarizing the electrode and measuring the resulting current, researchers can determine key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency (η%) is a critical metric derived from these studies, calculated from the corrosion current densities in the absence and presence of the inhibitor.
In studies of various quinoxaline derivatives, PDP curves typically show that the addition of the inhibitor leads to a significant reduction in the corrosion current density. jmaterenvironsci.comimist.majmaterenvironsci.comresearchgate.net This indicates a slowing of the corrosion rate. The shift in the corrosion potential (Ecorr) upon the addition of the inhibitor can suggest the type of inhibition. A significant shift in either the anodic or cathodic direction classifies the inhibitor as either anodic or cathodic, respectively. However, for many quinoxaline derivatives, the change in Ecorr is often not substantial, indicating a mixed-type inhibition mechanism where the inhibitor affects both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. jmaterenvironsci.commdpi.comijcsi.pro For instance, studies on compounds like (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) and others have demonstrated this mixed-inhibitor behavior. ijcsi.pro
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the electrode/electrolyte interface. The data is often represented as Nyquist plots, which typically show a depressed semicircular loop for metals in acidic solutions. The diameter of this semicircle corresponds to the charge-transfer resistance (Rct), a measure of the resistance to corrosion. An increase in the diameter of the Nyquist plot in the presence of an inhibitor signifies an increase in Rct and, consequently, a higher inhibition efficiency. imist.majmaterenvironsci.comresearchgate.netmdpi.comijcsi.pro
The impedance spectra of steel in acidic solutions containing quinoxaline derivatives consistently show that the Rct values increase with increasing inhibitor concentration. imist.maresearchgate.net This is attributed to the formation of a protective film by the inhibitor molecules on the metal surface. imist.ma The double-layer capacitance (Cdl) is another important parameter obtained from EIS, which tends to decrease in the presence of inhibitors. This decrease is due to the replacement of water molecules at the interface by the organic inhibitor molecules, which have a lower dielectric constant.
Below is a representative data table compiled from studies on quinoxaline derivatives, illustrating the typical findings from electrochemical analyses.
| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (PDP, %) | Rct (Ω·cm²) | Inhibition Efficiency (EIS, %) |
| Blank (1 M HCl) | -470 | 1150 | - | 45 | - |
| QN-CH3 (10⁻³ M) | -510 | 125.8 | 89.07 | 620 | 88.5 |
| QN-Cl (10⁻³ M) | -505 | 142.2 | 87.64 | 550 | 87.1 |
| PQDPP (0.5 mM) | -525 | 85.5 | 92.6 | 980 | 93.2 |
| PQDPB (0.5 mM) | -521 | 102.1 | 91.1 | 850 | 91.5 |
This table presents illustrative data synthesized from multiple sources on various quinoxaline derivatives to demonstrate typical results. imist.maacs.org
Adsorption Isotherm Models (e.g., Langmuir, Frumkin)
The protective action of corrosion inhibitors is fundamentally based on their adsorption onto the metal surface. Adsorption isotherms are mathematical models that describe the relationship between the concentration of the inhibitor in the solution and the degree of surface coverage (θ) on the metal. Understanding the adsorption isotherm provides insights into the inhibitor-metal interaction.
To apply these models, the surface coverage (θ) is often calculated from the inhibition efficiency values obtained from electrochemical or weight loss measurements (θ = η% / 100). Several isotherm models can be tested, but the Langmuir and Frumkin models are frequently found to be applicable to quinoxaline derivatives.
Langmuir Adsorption Isotherm
The Langmuir model assumes that the adsorption is a monolayer on a homogeneous surface with no interaction between the adsorbed molecules. mdpi.comimist.ma The linear form of the Langmuir isotherm is often expressed as:
C / θ = 1 / Kads + C
where C is the inhibitor concentration and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C with a correlation coefficient close to 1 suggests that the adsorption follows the Langmuir model. Many quinoxaline derivatives have been reported to follow this isotherm, indicating the formation of a monolayer protective film on the metal surface. jmaterenvironsci.commdpi.comijcsi.pronajah.edupeacta.orgiaea.org The value of Kads provides information about the strength of the adsorption; a higher Kads value signifies stronger adsorption and better inhibition performance. mdpi.com
Frumkin Adsorption Isotherm
The Frumkin isotherm takes into account the interactions between the adsorbed molecules. acs.orgimist.ma The model is represented as:
(θ / (1 - θ)) * exp(-2aθ) = Kads * C
where 'a' is the lateral interaction parameter. A positive 'a' value indicates attractive forces between adsorbed molecules, while a negative value suggests repulsion. Some studies on quinoxalin-6-yl derivatives have shown that their adsorption is best described by the Frumkin isotherm, suggesting that molecular interactions on the surface play a role in the inhibition process. imist.maacs.org
The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can be calculated from the Kads value. The negative value of ΔG°ads indicates the spontaneity of the adsorption process.
| Inhibitor | Adsorption Isotherm Model | Kads (L/mol) | R² |
| QNMS | Langmuir | 1.85 x 10⁴ | 0.999 |
| PQDPP | Frumkin | - | - |
| STQ | Langmuir | 1.2 x 10⁵ | 0.999 |
| TMQ | Langmuir | 6.53 x 10⁵ | 0.99998 |
This table includes representative data from studies on different quinoxaline derivatives to illustrate the application of adsorption isotherm models. jmaterenvironsci.comijcsi.proacs.orgnajah.edu
Surface Morphology Characterization (e.g., SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. In corrosion studies, SEM is used to compare the surface of a metal before and after exposure to a corrosive medium, both with and without an inhibitor.
SEM images of metal samples immersed in an uninhibited acidic solution typically reveal a severely damaged and rough surface, indicative of significant corrosion. imist.mamdpi.com In contrast, the surfaces of metals treated with effective quinoxaline derivative inhibitors show a much smoother and more uniform appearance, closely resembling the polished surface of the metal before immersion. mdpi.comacs.orgiaea.org This provides direct visual evidence of the formation of a protective film by the inhibitor molecules, which shields the metal from the aggressive environment. acs.orgiaea.orgnih.gov For example, in studies involving quinoxaline derivatives on mild steel in HCl, the SEM analysis confirmed the formation of a protective layer that effectively mitigated the corrosive attack. mdpi.comacs.org
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines with α-dicarbonyl compounds. While effective, this method can require harsh conditions and may not be suitable for all substrates. mdpi.com Consequently, a significant area of future research lies in the development of novel, greener, and more efficient synthetic routes.
Recent trends have emphasized microwave-assisted synthesis, the use of recyclable catalysts, and one-pot reactions in aqueous media to improve the environmental footprint and cost-effectiveness of quinoxaline synthesis. mdpi.comresearchgate.net For instance, the bioreduction of quinoxaline ketones, such as 2-acetylquinoxaline, to their corresponding optically pure alcohols like 1-(quinoxalin-2-yl)ethan-1-ol using biocatalysts like Daucus carota has been demonstrated. This chemoenzymatic approach offers high yields and enantioselectivity under eco-friendly conditions. nih.gov
Future work will likely focus on expanding the substrate scope of these green methodologies and exploring new catalytic systems. This includes the development of transition metal-free C-H functionalization methods for quinoxalin-2(1H)-ones, which provide an alternative to traditional multi-step syntheses that require pre-functionalization. researchgate.net The direct, regioselective functionalization of the quinoxaline core remains a significant challenge and a key area for innovation.
Exploration of Advanced Functional Materials
Quinoxaline derivatives are gaining attention as components in advanced functional materials due to their unique electronic properties. researchgate.netbeilstein-journals.org Their electron-accepting nature makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). beilstein-journals.orgmdpi.com
The structural versatility of the quinoxaline scaffold allows for fine-tuning of its electronic and photophysical properties through chemical modification. beilstein-journals.org Future research will likely explore the synthesis of novel quinoxaline-based polymers and small molecules for these applications. For example, incorporating this compound or its derivatives into larger conjugated systems could lead to materials with tailored energy levels and charge transport characteristics. beilstein-journals.org The development of quinoxaline-based chromophores for nonlinear optical (NLO) applications is another promising avenue, where the push-pull electronic nature of substituted quinoxalines can be exploited. mdpi.com
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for the rational design of new molecules. conicet.gov.ar In the context of quinoxaline derivatives, computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being used to predict the properties and biological activities of new compounds before their synthesis. conicet.gov.arresearchgate.net
This integrated approach allows for the virtual screening of large chemical libraries of quinoxaline derivatives to identify promising candidates for specific applications. conicet.gov.ar For example, computational studies have been used to design quinoxaline derivatives as inhibitors for specific enzymes by predicting their binding affinity and mode of interaction with the active site. researchgate.netbohrium.com This in-silico-first approach saves time and resources by focusing experimental efforts on the most promising candidates. conicet.gov.ar
Future research will likely see a deeper integration of these computational and experimental workflows. The development of more accurate predictive models and the use of machine learning algorithms could further accelerate the discovery of novel quinoxaline-based compounds with desired properties. This approach has been successfully applied to design quinoxaline derivatives targeting enzymes like VEGFR-2 and HIV reverse transcriptase. conicet.gov.arresearchgate.net
Designing Quinoxaline Scaffolds for Specific Chemical Interactions (e.g., Enzyme Binding in General Chemical Context)
The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.netresearchgate.net A key area of future research is the design of quinoxaline derivatives that can engage in specific and high-affinity interactions with biological targets, particularly enzymes.
The ability to introduce a variety of substituents at different positions on the quinoxaline ring allows for the precise tuning of the molecule's steric and electronic properties to match the requirements of a specific enzyme's binding pocket. For instance, the hydroxyl group in this compound can act as a hydrogen bond donor or acceptor, a key interaction in many enzyme-ligand complexes. Furthermore, the chiral nature of this alcohol allows for stereospecific interactions, which can be crucial for biological activity. nih.gov
Researchers are designing and synthesizing novel quinoxaline derivatives and evaluating their potential to inhibit various enzymes. conicet.gov.arbohrium.comrsc.org This involves creating libraries of compounds with systematic variations to the quinoxaline core and its substituents and then screening them against a panel of enzymes. mdpi.com The insights gained from these studies, often supported by molecular docking, help in understanding the structure-activity relationships (SAR) and in designing more potent and selective inhibitors. This rational design approach has led to the development of quinoxaline derivatives as potential anticancer, and antiviral agents. conicet.gov.armdpi.com
Q & A
Q. What are the primary synthetic routes for 1-(Quinoxalin-2-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be achieved via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leveraging quinoxaline derivatives as precursors. For example, tetrazolo[1,5-a]quinoxalines undergo click chemistry with alkynes under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) to form triazoloquinoxaline derivatives, with yields exceeding 85% . Key factors include:
- Catalyst selection : Copper(I) iodide or CuSO₄/sodium ascorbate systems are optimal for regioselectivity.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
- Validation : ¹H NMR and HPLC (e.g., chiral columns) confirm structural integrity and stereochemical purity .
Q. How is the stereochemical purity of this compound characterized in synthetic workflows?
Chiral HPLC is the gold standard for assessing enantiomeric excess (ee). For example:
- Column : Chiralpak® IA or IB with hexane/isopropanol mobile phases.
- Detection : UV at 254 nm, with retention times compared to racemic standards .
- NMR : Mosher ester analysis or NOESY can resolve stereochemical ambiguities in complex cases .
Advanced Research Questions
Q. What methodologies enable enantioselective synthesis of this compound, and how are chiral catalysts optimized?
Asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalysts achieves high enantioselectivity (>90% ee) for alcohol derivatives. Key steps include:
- Substrate design : Ketone precursors (e.g., 1-(quinoxalin-2-yl)ethan-1-one) are hydrogenated under H₂ or using HCO₂Na as a hydrogen source.
- Catalyst tuning : Electron-donating ligands enhance chiral induction, while solvent polarity (e.g., dichloromethane vs. ethanol) modulates reaction kinetics .
- Scale-up challenges : Catalyst loading (<1 mol%) and recyclability are critical for industrial translation .
Q. How does this compound serve as a precursor in medicinal chemistry, particularly for enzyme inhibitors?
The quinoxaline moiety enables π-π stacking interactions with enzyme active sites. For instance:
- Glutaminase 1 (GLS1) inhibitors : Derivatives with thiadiazole or piperidine linkers show IC₅₀ values <100 nM in cancer cell lines.
- Synthetic strategy : Sonogashira coupling or Mitsunobu reactions attach pharmacophores to the ethanol group .
- Biological validation : Kinetic assays (e.g., ITC, SPR) and X-ray crystallography resolve binding modes .
Q. How do conflicting NMR or crystallographic data for this compound derivatives inform structural reassessment?
Discrepancies in NOE correlations or diffraction patterns often arise from conformational flexibility. Mitigation strategies include:
- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 50°C) to slow rotational barriers.
- DFT calculations : Gaussian09 or ORCA simulations predict stable conformers and match experimental data .
- Co-crystallization : Soaking crystals with heavy atoms (e.g., PtCl₄) improves resolution in X-ray structures .
Methodological Challenges and Solutions
Q. What solvent systems optimize the solubility of this compound in catalytic reactions?
Polar aprotic solvents (DMF, DMSO) enhance solubility for coupling reactions, while ethers (THF) suit Grignard additions. For biphasic systems (e.g., Suzuki-Miyaura), toluene/water mixtures with TBAB as a phase-transfer agent improve yields .
Q. How are competing reaction pathways (e.g., oxidation vs. reduction) controlled during derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
